Dibehenyldimonium methosulfate

Regulatory safety Quaternary ammonium compounds Maximum use concentration

Dibehenyldimonium methosulfate (CAS 89004-51-3) is a high-purity, di-C22 (behenyl) quaternary ammonium methosulfate salt. It belongs to the cationic surfactant class of long-chain quaternary ammonium compounds (quats) used primarily as antistatic and hair-conditioning agents in cosmetic formulations.

Molecular Formula C46H96N.CH3O4S
C47H99NO4S
Molecular Weight 774.4 g/mol
CAS No. 89004-51-3
Cat. No. B12705811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibehenyldimonium methosulfate
CAS89004-51-3
Molecular FormulaC46H96N.CH3O4S
C47H99NO4S
Molecular Weight774.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-]
InChIInChI=1S/C46H96N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-46H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeySUJJVADBDGTKJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibehenyldimonium Methosulfate (CAS 89004-51-3): Procurement-Relevant Identity and Class Positioning


Dibehenyldimonium methosulfate (CAS 89004-51-3) is a high-purity, di-C22 (behenyl) quaternary ammonium methosulfate salt [1]. It belongs to the cationic surfactant class of long-chain quaternary ammonium compounds (quats) used primarily as antistatic and hair-conditioning agents in cosmetic formulations [2]. Unlike mixed alkyl-chain quats such as Quaternium-18 methosulfate, this compound is structurally defined by two identical saturated C22 alkyl chains, which confers higher hydrophobicity, elevated melting point, and distinct substantivity characteristics [1][3]. These structural distinctions directly impact its formulation behavior and regulatory classification compared to its C16–C18 analogs.

Why Dibehenyldimonium Methosulfate Cannot Be Interchanged with Generic C16–C18 or Mixed-Chain Quaternary Ammonium Methosulfates


The prevailing assumption that all quaternary ammonium methosulfates are functionally interchangeable ignores the critical role of alkyl chain length and composition in substantivity, irritation potential, and regulatory exposure limits. Dibehenyldimonium methosulfate possesses two saturated C22 behenyl chains, whereas common alternatives such as cetrimonium chloride (C16), steartrimonium chloride (C18), and Quaternium-18 methosulfate (mixed C16–C18 hydrogenated tallow) have shorter and/or heterogeneous chain lengths [1][2]. These structural differences translate into measurable differences in hydrophobicity-driven deposition on hair, skin irritation profiles, and maximum permitted use concentrations under EU SCCS guidelines, making generic substitution technically and regulatorily unsound [1][3].

Quantitative Differentiation Evidence: Dibehenyldimonium Methosulfate vs. C16–C18 and Mixed-Chain Methosulfate Comparators


Regulatory Use Concentration Ceiling: Dibehenyldimonium Methosulfate (C22) vs. Cetrimonium/Steartrimonium (C16–C18) Chloride Analogs Under EU SCCS Guidelines

Structured regulatory safety assessments extrapolated to the di-C22 methosulfate class indicate that C22 quaternary ammonium compounds (including dibehenyldimonium methosulfate as a di-C22 congener) are permitted at substantially higher maximum use concentrations than shorter-chain C16 and C18 quats, reflecting their lower irritation potential. The SCCS opinion on alkyl trimethylammonium chlorides establishes that behentrimonium chloride (C22) may be formulated at up to 5.0% in rinse-off and 3.0% in leave-on hair care products, whereas cetrimonium chloride (C16) and steartrimonium chloride (C18) are limited to 2.5% rinse-off and 1.0% leave-on [1]. This 2× higher ceiling for C22 quats provides a quantifiable regulatory tolerance advantage directly applicable to procurement risk assessment.

Regulatory safety Quaternary ammonium compounds Maximum use concentration

Skin Irritation Differential: C22 Quaternary Ammonium Methosulfates vs. C18 Quaternary Ammonium Chloride Benchmark

A direct comparative skin irritation study of C22 vs. C18 quaternary ammonium surfactants at equal active matter content (25%) demonstrated that the C22 quaternary ammonium methosulfate class is essentially non-irritating to skin, whereas the C18 quaternary ammonium chloride comparator elicited strong irritation [1]. The study attributed this differential to the higher molecular weight (dilution effect) and lower water solubility of the C22 chain, which reduces the effective concentration of the cationic headgroup at the skin interface [1]. MTT cell viability assays further confirmed that behenyl (C22) quaternary ammonium salts have negligible impact on dermal cell lifespan, in contrast to stearyl (C18) quats which markedly reduce cell viability [1].

Skin irritation Quaternary ammonium compounds Chain-length effect

Purity and Single-Molecular-Entity Definition vs. Mixed Alkyl-Chain Commodity Quats (Quaternium-18 Methosulfate)

Dibehenyldimonium methosulfate is a single-molecular-entity quaternary ammonium salt with two identical docosyl (C22) chains [1]. In contrast, Quaternium-18 methosulfate (CAS 61789-81-9) is a mixture of bis(hydrogenated tallow alkyl)dimethyl ammonium methyl sulfates with alkyl chain distributions spanning C14–C18, derived from animal tallow [2]. The defined di-C22 composition of dibehenyldimonium methosulfate eliminates batch-to-batch chain-length variability, providing consistent hydrophobicity, melting point (34–38 °C, vs. Quaternium-18 methosulfate typically >145 °C for the pure salt form), and reproducible conditioning deposition kinetics that mixed-chain commodity quats cannot match [1].

Chemical purity Single-molecular entity Quaternium-18 methosulfate comparator

C22 Quaternary Ammonium Methosulfate Hydrophobicity and Substantivity Advantage vs. C18 Conventional Quaternary Ammonium Salts

Multiple supplier technical disclosures consistently report that C22 methyl sulfate quaternary ammonium salts (including behentrimonium methosulfate and, by structural extension, the di-C22 analog dibehenyldimonium methosulfate) exhibit superior substantivity to hair compared to conventional C18 quaternary ammonium salts . The underlying mechanism is the enhanced hydrophobicity of the C22 behenyl chain, which facilitates more efficient deposition of cationic termini and associated lipids onto the negatively charged hair fiber surface . This is reported to yield superior dry-hair combability and conditioning performance without requiring co-deposition with polymeric quaternary ammonium compounds . The di-C22 structure of dibehenyldimonium methosulfate is expected to further amplify this substantivity advantage relative to mono-C22 quats, though direct comparative deposition quantification data for this specific compound remain unreported in open literature .

Hair substantivity Hydrophobicity C22 vs. C18 quaternary ammonium Conditioning deposition

Evidence-Backed Procurement Scenarios Where Dibehenyldimonium Methosulfate Outperforms Shorter-Chain and Mixed-Chain Quat Alternatives


Premium Leave-On Hair Conditioners and Treatment Masks Requiring High Active Loads

Formulations requiring a high active quaternary ammonium concentration (up to 3.0% leave-on per C22 class regulatory ceilings) for intensive conditioning benefit from dibehenyldimonium methosulfate's 3× higher SCCS-aligned maximum use level compared to C16/C18 quats (1.0% leave-on limit) [1]. This enables richer, more efficacious leave-on products without exceeding regulatory concentration thresholds, a critical advantage for premium hair-treatment brands targeting strict EU compliance.

Leave-On Skin-Care Creams and Sensitive-Skin Formulations Requiring Cationic Emulsification with Minimal Irritation

The established C22 vs. C18 skin irritation differential—'essentially non-irritating' (C22 quaternary ammonium methosulfate class) vs. 'strong irritation' (C18 quaternary ammonium chloride) at equal active matter content [2]—positions dibehenyldimonium methosulfate as a viable cationic emulsifier for leave-on facial creams, body lotions, and sensitive-skin products, application spaces where C18 quats are contraindicated due to irritation risk.

Quality-by-Design Cosmetic Manufacturing Requiring Batch-to-Batch Reproducibility with Defined Single-Molecular Entities

In contrast to the variable C14–C18 chain distribution of Quaternium-18 methosulfate derived from hydrogenated tallow, dibehenyldimonium methosulfate is a single-CAS, di-C22 defined molecular entity [3][4]. This purity and compositional consistency eliminates raw-material variability that can shift product viscosity, emulsion stability, and conditioning performance between production batches, directly supporting cGMP-compliant quality-by-design manufacturing [3][4].

High-Efficiency Hair Conditioners Without Polymeric Co-Deposition Aids

Technical disclosures on C22 methyl sulfate quaternary ammonium salts indicate that the enhanced hydrophobicity and substantivity of the C22 behenyl chain enables excellent dry combability and conditioning performance without requiring supplementary polymeric deposition aids . This allows formulators to achieve targeted conditioning outcomes with fewer ingredients, simplifying supply chains and reducing formulation cost for high-volume conditioner production.

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